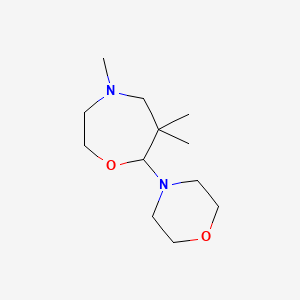
4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.331 g/mol . This compound is characterized by its unique structure, which includes a morpholine ring and an oxazepane ring, both of which are substituted with methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane typically involves the reaction of morpholine with a suitable oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4,6,6-Trimethyl-7-morpholin-4-yl-1,4-oxazepane include:
- 4,6,6-Trimethyl-7-morpholinohexahydro-1,4-oxazepin
- 6-Ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a morpholine ring and an oxazepane ring, both substituted with methyl groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
76503-76-9 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
4,6,6-trimethyl-7-morpholin-4-yl-1,4-oxazepane |
InChI |
InChI=1S/C12H24N2O2/c1-12(2)10-13(3)4-9-16-11(12)14-5-7-15-8-6-14/h11H,4-10H2,1-3H3 |
Clé InChI |
BYVNEBGBBCYIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCOC1N2CCOCC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















